2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Cys-OH, also known as N-tert-Butoxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. This compound is crucial in the field of organic chemistry, particularly in the synthesis of peptides and proteins, due to its ability to protect the reactive thiol group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Cys-OH is synthesized from L-cysteine and di-tert-butyl dicarbonate. The reaction typically involves dissolving L-cysteine in a suitable solvent such as methanol or ethanol, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is then stirred at room temperature until the reaction is complete. The product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Boc-Cys-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Boc-Cys-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of thioethers and other substituted products.
Scientific Research Applications
Boc-Cys-OH has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to protect the thiol group of cysteine residues.
Biology: Facilitates the synthesis of peptides and proteins for biological studies.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the synthesis of complex organic molecules and bioconjugation techniques
Mechanism of Action
The primary function of Boc-Cys-OH is to protect the thiol group of cysteine during chemical reactions. The tert-butoxycarbonyl (Boc) group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where selective protection and deprotection of functional groups are necessary .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys-OH: Another protecting group used in peptide synthesis, but it is removed under basic conditions.
Ac-Cys-OH: Acetylated cysteine, used for different protection strategies.
Trt-Cys-OH: Trityl-protected cysteine, used for specific applications in peptide synthesis
Uniqueness
Boc-Cys-OH is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where multiple steps of protection and deprotection are required .
Properties
Molecular Formula |
C8H15NO4S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11) |
InChI Key |
ATVFTGTXIUDKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.